molecular formula C15H17N3O B2873836 N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide CAS No. 2094606-81-0

N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide

Cat. No. B2873836
CAS RN: 2094606-81-0
M. Wt: 255.321
InChI Key: VEBMIKQXTVDGNR-UHFFFAOYSA-N
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Description

Acrylfentanyl, also known as N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide, is a highly potent opioid analgesic that is an analog of fentanyl . It has been sold online as a designer drug . It was identified in powder from a seized capsule found at a forensic psychiatric ward in Denmark .


Molecular Structure Analysis

The molecular structure of Acrylfentanyl was confirmed through various analyses including quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) .

Safety And Hazards

Like other synthetic fentanyls, such as acetylfentanyl, Acrylfentanyl poses a serious risk of fatal intoxication . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea and potentially serious respiratory depression, which can be life-threatening .

properties

IUPAC Name

N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-15(19)16-12-14-8-10-17-18(14)11-9-13-6-4-3-5-7-13/h2-8,10H,1,9,11-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBMIKQXTVDGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide

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